Lithium (6-bromopyridin-2-yl)triisopropoxyborate
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Overview
Description
Lithium (6-bromopyridin-2-yl)triisopropoxyborate is a chemical compound with the molecular formula C₁₄H₂₄BBrLiNO₃ and a molecular weight of 352.00 g/mol . It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals . The compound is characterized by the presence of a bromopyridine moiety and a triisopropoxyborate group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (6-bromopyridin-2-yl)triisopropoxyborate typically involves the reaction of 6-bromopyridine with triisopropoxyborane in the presence of a lithium base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference . The reaction mixture is then cooled to a low temperature, often below -20°C, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Lithium (6-bromopyridin-2-yl)triisopropoxyborate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 6-bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions.
Catalysts: Palladium-based catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Lithium (6-bromopyridin-2-yl)triisopropoxyborate has several scientific research applications:
Mechanism of Action
The mechanism of action of Lithium (6-bromopyridin-2-yl)triisopropoxyborate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to various biological receptors, modulating their activity . The triisopropoxyborate group can participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
Lithium (2-pyridinyl)triisopropoxyborate: Similar in structure but with a pyridine moiety at the 2-position instead of the 6-position.
Lithium (pyridin-2-yl)triisopropoxy borate: Another variant with the pyridine moiety at the 2-position.
Uniqueness
Lithium (6-bromopyridin-2-yl)triisopropoxyborate is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which imparts distinct reactivity and binding properties . This makes it particularly useful in specific synthetic and biological applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H24BBrLiNO3 |
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Molecular Weight |
352.0 g/mol |
IUPAC Name |
lithium;(6-bromopyridin-2-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C14H24BBrNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1 |
InChI Key |
FTAXIPIOPVRAPD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)Br)(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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